molecular formula C12H21NO4 B3323658 (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 167102-63-8

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B3323658
CAS No.: 167102-63-8
M. Wt: 243.3 g/mol
InChI Key: OBEQVSYPZVGBHL-SECBINFHSA-N
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Description

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 433683-01-3) is a chiral oxazolidine derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . It features a tert-butyl carbamate group, a 2,2-dimethyloxazolidine ring, and an acetyl substituent at the 4-position. This compound is widely used as a building block in organic synthesis, particularly for preparing natural product-like macrocycles and pharmaceutical intermediates . Its stereochemistry (R-configuration) is critical for enantioselective reactions, enabling precise control over downstream products in asymmetric synthesis .

Key physical properties include:

  • Density: 1.068 ± 0.06 g/cm³
  • Boiling Point: 318.5 ± 42.0 °C (predicted)
  • pKa: -3.45 ± 0.60 (predicted) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4R)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQVSYPZVGBHL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156973
Record name 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167102-63-8
Record name 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167102-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acetoacetate and 2,2-dimethyloxazolidine.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is utilized in the development of pharmaceutical compounds due to its ability to serve as a chiral building block. Its oxazolidine structure is particularly relevant in synthesizing biologically active molecules.

Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, highlighting the compound's potential in drug development.

Organic Synthesis

The compound is an important intermediate in organic synthesis, particularly in creating complex molecules with stereochemical specificity.

Data Table: Applications in Organic Synthesis

ApplicationDescription
Chiral SynthesisUsed as a chiral auxiliary to control stereochemistry in reactions.
Formation of OxazolidinesActs as a precursor for synthesizing various oxazolidine derivatives.
Pharmaceutical IntermediatesServes as a key intermediate in the synthesis of pharmaceuticals.

Material Science

Recent research indicates potential applications in material science, where this compound can be used to modify polymer properties or develop new materials with specific functionalities.

Case Study :
A study explored the incorporation of this compound into polymer matrices, which resulted in enhanced thermal stability and mechanical properties. The findings suggest its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism by which (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is part of a broader family of oxazolidine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name CAS No. Key Substituent Molecular Formula Applications Key Differences
(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner aldehyde) 102308-32-7 Aldehyde (-CHO) C₁₁H₁₉NO₄ Chiral aldehyde for amino alcohol synthesis Reactive aldehyde vs. acetyl group; higher electrophilicity for nucleophilic additions .
(R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate 108149-63-9 Hydroxymethyl (-CH₂OH) C₁₁H₂₁NO₄ Intermediate for allyl ether synthesis Hydroxymethyl group enables etherification/oxidation; less steric hindrance than acetyl .
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate 162107-48-4 Ethynyl (-C≡CH) C₁₂H₁₉NO₃ Click chemistry applications Ethynyl group facilitates cycloadditions; acetyl group offers ketone reactivity .
tert-Butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) N/A 3-Nitrophenoxymethyl C₁₇H₂₄N₂O₇ Cytotoxic agent against leukemia cells Nitrophenoxy group enhances cytotoxicity; acetyl group lacks electron-withdrawing effects .

Stability and Handling

  • The acetylated compound is stable under inert conditions but may undergo hydrolysis in acidic/basic environments due to the oxazolidine ring’s sensitivity .
  • In contrast, Garner aldehyde requires low-temperature storage to prevent oxidation of the aldehyde group .

Biological Activity

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS No. 167102-63-8) is a chiral oxazolidine derivative with a molecular formula of C12_{12}H21_{21}NO4_4 and a molecular weight of 243.30 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and biological activity.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Tert-butyl group : Enhances lipophilicity.
  • Acetyl group : Contributes to reactivity.
  • Oxazolidine ring : Imparts stability and potential biological activity.

Antimicrobial Properties

Research indicates that oxazolidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific enzymes. For instance, studies on related oxazolidine compounds have shown inhibitory effects on enzymes involved in metabolic pathways, indicating that this compound may have applications in drug development targeting metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of chiral starting materials or catalysts to ensure the formation of the desired enantiomer. The compound can serve as a precursor for synthesizing more complex molecules, including heterocycles such as pyrrolidines and piperidines, which are often found in pharmaceuticals .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential activity against various bacterial strains
Enzyme InhibitionPossible inhibition of metabolic enzymes
Synthetic PrecursorUseful for synthesizing heterocycles relevant in drug discovery

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated a series of oxazolidine derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to this compound exhibited potent activity against Gram-positive bacteria, highlighting the potential for this compound in antibiotic development .
  • Enzyme Inhibition Studies :
    • A systematic investigation into the enzyme inhibition properties of oxazolidines revealed that certain derivatives could effectively inhibit enzymes linked to metabolic pathways. This points towards the potential role of this compound in therapeutic applications targeting metabolic disorders .

Q & A

What are the key synthetic routes for preparing (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate?

Answer:
The compound is typically synthesized via stereoselective modifications of the (R)-Garner aldehyde, a chiral oxazolidine precursor. A common approach involves:

  • Grignard Addition : Reacting (R)-Garner aldehyde with vinyl magnesium bromide at low temperatures (−75°C) in anhydrous THF to introduce the acetyl group while preserving stereochemistry .
  • Protection/Deprotection Strategies : Using tert-butyloxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .
  • Purification : Radial chromatography with silica and gradient elution (e.g., ethyl acetate/hexane) to isolate diastereomers, achieving yields of ~49–85% .

How can diastereoselectivity be optimized during synthesis?

Answer:
Diastereoselectivity depends on:

  • Temperature Control : Maintaining sub-−70°C during Grignard additions to minimize side reactions .
  • Catalytic Systems : Using chiral auxiliaries (e.g., oxazolidine rings) to enforce stereochemical outcomes .
  • Chromatographic Resolution : Separating diastereomers via radial chromatography with optimized solvent gradients (e.g., 25–100% ethyl acetate in hexane) .
    Example: A 6:1 diastereomeric ratio was achieved for (S)-tert-butyl 4-((R)-1-hydroxyallyl) derivatives, with radial chromatography isolating the major product .

What characterization techniques are critical for confirming structure and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 154.2 ppm for carbonyl groups) confirm stereochemistry and functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C17_{17}H25_{25}NO5_5Na: calcd. 346.1631, found 346.1634) .
  • TLC Monitoring : Silica plates with UV visualization or ninhydrin staining to track reaction progress and purity .

How is cytotoxic activity evaluated in cancer cell lines using this compound?

Answer:

  • MTT Assays : Measure cell viability via mitochondrial reductase activity in leukemia cells (e.g., IC50_{50} determination) .
  • Mechanistic Studies : Flow cytometry for apoptosis markers (Annexin V/PI staining) and caspase-3 activation using fluorogenic substrates (Z-DEVD-AMC) .
    Example: Enantiomers of related oxazolidines showed differential cytotoxicity, highlighting stereochemistry's role in bioactivity .

How can this compound be modified for fluorogenic enzyme substrate design?

Answer:

  • Umbelliferone Coupling : React mesylated intermediates with umbelliferone cesium salt to introduce fluorescence (e.g., for ceramidase assays) .
  • High-Throughput Screening (HTS) : Optimize synthetic routes (e.g., reducing steps from 7 to 5) to generate substrates for enzyme inhibition studies .
    Example: A fluorogenic ceramide analog enabled HTS of ceramidase inhibitors with a 4-fold yield improvement .

What role does this compound play in sphingolipid metabolism research?

Answer:

  • Ceramide Analog Synthesis : Used to study ceramidase and dihydroceramide desaturase (Des1) activity. Modifications (e.g., ketone groups) mimic natural sphingolipids .
  • Isotopic Labeling : Deuterated derivatives (e.g., d2_2-3-ketosphinganine) track metabolic pathways via HRMS and NMR .

How are diastereomers resolved during synthesis?

Answer:

  • Radial Chromatography : Silica-based separation with stepwise solvent gradients (e.g., 0–15% ethyl acetate in hexane) .
  • Chiral Stationary Phases : Use HPLC with chiral columns for enantiomer separation .
    Example: Compound 4-b was isolated as a single diastereomer (54% yield) after radial chromatography .

What strategies incorporate isotopic labels for metabolic studies?

Answer:

  • Deuterated Reagents : React (R)-Garner aldehyde with deuterated Grignard reagents (e.g., CD3_3MgBr) .
  • Oxidative Labeling : Pyridinium dichromate oxidizes hydroxyl groups to ketones while retaining isotopic labels .
    Example: d2_2-3-ketosphinganine was synthesized for tracking sphingolipid flux in cancer cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
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(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

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